"2-(Isoquinolin-6-yl)acetic acid" properties
"2-(Isoquinolin-6-yl)acetic acid" properties
An In-Depth Technical Guide to 2-(Isoquinolin-6-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Isoquinolin-6-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The isoquinoline core is a well-established "privileged scaffold" found in numerous biologically active compounds and approved pharmaceuticals.[1][2] This document delves into the physicochemical properties, structural features, potential synthetic strategies, and the toxicological profile of 2-(Isoquinolin-6-yl)acetic acid. It is intended to serve as a foundational resource for researchers utilizing this molecule as a versatile building block in the design and synthesis of novel chemical entities for drug discovery and development.
Introduction and Strategic Importance
The isoquinoline ring system is a structural motif of paramount importance in the pharmaceutical sciences, forming the core of many natural alkaloids and synthetic drugs with a vast spectrum of biological activities.[1][2] Derivatives of isoquinoline are integral to drugs targeting a wide array of diseases, including cancer, infections, and neurological disorders.[1] 2-(Isoquinolin-6-yl)acetic acid (I6AA) represents a valuable bifunctional building block, combining the pharmacologically significant isoquinoline nucleus with a carboxylic acid handle. This acid moiety provides a convenient point for chemical modification, enabling the synthesis of amides, esters, and other derivatives, thereby facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. Its utility as a versatile small molecule scaffold makes it a compound of interest for constructing libraries of more complex molecules for biological screening.[3]
Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research. The key identifiers and computed properties for 2-(Isoquinolin-6-yl)acetic acid are summarized below.
Structural and Chemical Identifiers
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IUPAC Name: 2-isoquinolin-6-ylacetic acid[4]
Source: PubChem CID 19098542.[4]
Tabulated Physicochemical Data
The following table summarizes the key computed and predicted properties for 2-(Isoquinolin-6-yl)acetic acid, providing essential data for experimental design.
| Property | Value | Source |
| Molecular Weight | 187.19 g/mol | [4][5] |
| Monoisotopic Mass | 187.063328530 Da | [4][10] |
| Predicted Boiling Point | 405.7 ± 20.0 °C | [9] |
| Predicted Density | 1.297 ± 0.06 g/cm³ | [9] |
| XlogP | 1.6 | [4][10] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Derivatization Strategy
While specific, peer-reviewed synthetic protocols for 2-(Isoquinolin-6-yl)acetic acid are not extensively detailed in readily available literature, a logical and efficient synthesis can be devised based on established chemical transformations. The most direct approach involves the hydrolysis of the corresponding ethyl ester, a common and high-yielding reaction in organic synthesis.
Proposed Synthetic Workflow
The synthesis of I6AA can be conceptualized as a two-step process starting from a commercially available precursor. The workflow hinges on the introduction of an acetic acid ester moiety onto the isoquinoline core, followed by hydrolysis to yield the final product.
Caption: Proposed two-step synthesis of 2-(Isoquinolin-6-yl)acetic acid.
Experimental Protocol: Ester Hydrolysis
This protocol describes the final step of the proposed synthesis: the conversion of ethyl 2-(isoquinolin-6-yl)acetate to the target carboxylic acid. This is a standard saponification procedure.
Objective: To hydrolyze the ethyl ester to yield 2-(Isoquinolin-6-yl)acetic acid.
Materials:
-
Ethyl 2-(isoquinolin-6-yl)acetate (1 equivalent)
-
Ethanol (or THF/Methanol mixture)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (1.5 - 2.0 equivalents)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolution: Dissolve ethyl 2-(isoquinolin-6-yl)acetate in a suitable solvent mixture, such as ethanol and water (e.g., 3:1 ratio), in a round-bottom flask.
-
Base Addition: Add an aqueous solution of NaOH (1.5 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (e.g., 50-60 °C) or stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed.[11]
-
Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 1M HCl until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The use of a base (NaOH) catalyzes the nucleophilic attack of water on the ester's carbonyl carbon, leading to cleavage of the ethyl group and formation of the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final, neutral carboxylic acid, which is typically less soluble in water and precipitates out of the solution.
Biological Context and Drug Discovery Applications
The true value of 2-(Isoquinolin-6-yl)acetic acid lies in its potential as a molecular scaffold for the development of new therapeutic agents. Modern drug discovery often relies on modular synthesis, where core scaffolds are systematically functionalized to create libraries of compounds for high-throughput screening.
The isoquinoline core is a privileged structure due to its ability to form key interactions with a variety of biological targets.[1] The acetic acid side chain of I6AA provides a reactive handle for derivatization via amide bond formation, a cornerstone of medicinal chemistry for its stability and hydrogen bonding capabilities. This allows for the systematic exploration of the chemical space around the core, a key strategy in fragment-based or lead optimization campaigns.
Caption: Role of I6AA in a typical drug discovery workflow.
While no specific biological activity has been reported for 2-(Isoquinolin-6-yl)acetic acid itself, related isoquinolinone indole acetic acids have been investigated as potent antagonists for the CRTH2 receptor, with applications in treating allergic inflammatory diseases.[12] This highlights the therapeutic potential of the broader class of isoquinoline-containing acetic acids.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are crucial for ensuring safety and maintaining compound integrity.
Hazard Identification
According to the Globally Harmonized System (GHS) classification, 2-(Isoquinolin-6-yl)acetic acid presents the following hazards[4]:
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Pictogram:
Recommended Precautions and Storage
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Several suppliers recommend storage in a refrigerator at 2-8°C.[6]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19098542, 2-(Isoquinolin-6-yl)acetic acid. Retrieved from [Link]
-
Hairui Chemical (n.d.). 2-(Isoquinolin-6-yl)acetic acid_1000545-64-1. Retrieved from [Link]
-
Pharmaffiliates (n.d.). CAS No : 1000545-64-1| Chemical Name : 2-(Isoquinolin-6-yl)acetic acid. Retrieved from [Link]
-
Sinfoo Biotech (n.d.). 2-(Isoquinolin-6-yl)acetic acid,(CAS# 1000545-64-1). Retrieved from [Link]
-
PubChemLite (n.d.). 2-(isoquinolin-6-yl)acetic acid (C11H9NO2). Retrieved from [Link]
-
U.S. National Library of Medicine (2014). Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. PubMed. Retrieved from [Link]
-
U.S. National Library of Medicine (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Retrieved from [Link]
-
U.S. National Library of Medicine (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Retrieved from [Link]
-
ACS Publications (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Retrieved from [Link]
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